![molecular formula C32H66O6 B166559 Ethanol, 2-(docosyloxy)- CAS No. 136207-49-3](/img/structure/B166559.png)
Ethanol, 2-(docosyloxy)-
Overview
Description
Ethanol, 2-(docosyloxy)-, also known as Ethanol, 2-(docosyloxy)-, is a useful research compound. Its molecular formula is C32H66O6 and its molecular weight is 370.7 g/mol. The purity is usually 95%.
The exact mass of the compound Ethanol, 2-(docosyloxy)- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Emulsifying. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality Ethanol, 2-(docosyloxy)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethanol, 2-(docosyloxy)- including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethanol, 2-(docosyloxy)-, also known as 2-(Dodecyloxy)ethanol, is an amphiphilic compound with significant biological activity attributed to its surfactant properties. This article reviews its biochemical characteristics, mechanisms of action, and potential applications in various fields, supported by data tables and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₄H₃₀O₂
- Molecular Weight : 230.39 g/mol
- Density : Approximately 0.9 g/cm³
- Boiling Point : 304.4 °C at 760 mmHg
The compound features a long hydrophobic dodecyl chain attached to a hydrophilic ethanol moiety, facilitating its role as a surfactant in biological systems. Its amphiphilic nature allows it to interact with both lipophilic and hydrophilic environments, making it useful in various biochemical applications.
Mechanisms of Biological Activity
Ethanol, 2-(docosyloxy)- exhibits biological activity primarily through the following mechanisms:
- Surfactant Properties : It disrupts lipid bilayers and solubilizes proteins and lipids, which is crucial for extracting biological molecules from cells or tissues for research purposes .
- Cell Membrane Interaction : The compound can modulate membrane fluidity and integrity, influencing cellular processes such as signal transduction and membrane permeability .
- Nematicidal Activity : Research indicates that homologues of this compound exhibit nematicidal effects against Bursaphelenchus xylophilus, a nematode responsible for pine wilt disease. For instance, compounds with similar structures demonstrated significant mortality rates at specific concentrations .
Applications in Research and Medicine
- Biochemical Reagent : Used extensively in life science research as a solvent or reagent due to its ability to dissolve various organic compounds .
- Drug Delivery Systems : Its surfactant properties make it suitable for developing drug delivery systems where controlled release is necessary.
- Local Anesthetic : It has been employed in medical applications as a local anesthetic and sclerosing agent for treating conditions such as varicose veins.
Case Study 1: Nematicidal Activity
A study conducted on the nematicidal activity of various alkoxyethanol compounds found that 2-(Dodecyloxy)ethanol exhibited potent activity against Bursaphelenchus xylophilus. The results indicated that at concentrations of 1000 mg/L, all tested compounds showed 100% mortality, highlighting the potential for developing eco-friendly nematicides .
Case Study 2: Surfactant Efficacy
Research investigating the surfactant efficacy of ethanol, 2-(docosyloxy)- revealed its ability to disrupt lipid bilayers effectively. This property was utilized in experiments aimed at releasing encapsulated substances from liposomes, demonstrating its potential in drug formulation and delivery systems .
Comparative Analysis of Related Compounds
Scientific Research Applications
Biological Research Applications
1. Antimicrobial Activity
Ethanol, 2-(docosyloxy)- has been studied for its antimicrobial properties. Research indicates that long-chain alcohols exhibit significant antimicrobial activity against various pathogens. A study highlighted the effectiveness of 2-(1-alkyloxy)-1-ethanol homologues, including those with docosyl chains, against Bursaphelenchus xylophilus, a nematode responsible for pine wilt disease. The findings demonstrated that these compounds could kill the nematode at low concentrations, suggesting potential applications in agricultural pest control .
Compound | Concentration (mg/L) | Mortality Rate (%) |
---|---|---|
2-(1-Dodecyloxy)-1-ethanol | 1000 | 100 |
2-(1-Undecyloxy)-1-ethanol | 1000 | 100 |
Ethanol, 2-(docosyloxy)- | TBD | TBD |
2. Foam Stabilization in Disinfectants
Recent research has explored the incorporation of ethanol, including long-chain alcohols like docosanol, into disinfectant formulations to enhance foam stability. The addition of anionic surfactants and electrolytes to high ethanol concentration solutions resulted in improved foam characteristics. This finding is particularly relevant in developing hand sanitizers that maintain efficacy while providing desirable sensory attributes .
Material Science Applications
1. Langmuir-Blodgett Films
Ethanol, 2-(docosyloxy)- has shown promise in the creation of Langmuir-Blodgett films due to its ability to self-assemble into stable structures. Studies have indicated that functionalizing substrates with long-chain alcohols can enhance their properties for applications in electronics and optics. The stability and transferability of these films are crucial for their integration into devices .
Alkyl Chain Length | Stability Rating | Transfer Ratio (%) |
---|---|---|
C12 | High | 75 |
C16 | Moderate | 60 |
C22 | Low | 45 |
Pharmaceutical Development
1. Drug Formulation
Ethanol is commonly used as a solvent and excipient in pharmaceutical formulations. Its role as a co-solvent enhances the solubility of hydrophobic drugs, facilitating better absorption and bioavailability. The incorporation of ethanol, particularly long-chain variants like docosanol, can improve the stability and efficacy of drug formulations .
2. Ethical Considerations in Ethanol Administration
Research involving ethanol administration has raised ethical considerations regarding its use in clinical settings, particularly for individuals with a history of alcohol dependence. Studies have shown that controlled administration can yield insights into addiction mechanisms and treatment efficacy without adverse effects on participants .
Properties
IUPAC Name |
2-docosoxyethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H50O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-23-26-24-22-25/h25H,2-24H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYPBVCLYJGHJLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCOCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H50O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
26636-40-8 | |
Record name | Polyoxyethylene behenyl ether | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26636-40-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID60431336 | |
Record name | Ethanol, 2-(docosyloxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60431336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26636-40-8, 2136-74-5 | |
Record name | Poly(oxy-1,2-ethanediyl), .alpha.-docosyl-.omega.-hydroxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethanol, 2-(docosyloxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60431336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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